molecular formula C8H10N2O4S B2875737 2-(4-Sulfamoylphenoxy)acetamide CAS No. 69986-22-7

2-(4-Sulfamoylphenoxy)acetamide

Cat. No.: B2875737
CAS No.: 69986-22-7
M. Wt: 230.24
InChI Key: WIWTXAVTWAOIFN-UHFFFAOYSA-N
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Description

2-(4-Sulfamoylphenoxy)acetamide is a chemical compound characterized by its sulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Sulfamoylphenoxy)acetamide typically involves the reaction of 4-sulfamoylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Sulfamoylphenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or acetamide groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation products: Sulfonic acids and other oxidized derivatives.

  • Reduction products: Amine derivatives and other reduced forms.

  • Substitution products: Various amides and esters.

Scientific Research Applications

2-(4-Sulfamoylphenoxy)acetamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Sulfamethoxazole

  • Sulfisoxazole

  • 2-(4-Sulfamoylphenoxy)acetic acid

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Properties

IUPAC Name

2-(4-sulfamoylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c9-8(11)5-14-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWTXAVTWAOIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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